A Technical Guide to Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS No. 89204-92-2): Properties, Synthesis, and Potential in Drug Discovery
A Technical Guide to Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS No. 89204-92-2): Properties, Synthesis, and Potential in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound belonging to the esteemed oxazole class. The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide, intended for researchers and drug development professionals, delves into the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its potential applications as a pivotal building block in the generation of novel therapeutic agents. By synthesizing established chemical principles with practical, actionable insights, this paper aims to serve as a valuable resource for leveraging this compound in research and development endeavors.
The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring motif in a multitude of biologically active molecules.[1][3] Its unique electronic and structural properties allow it to engage with a wide array of biological receptors and enzymes through various non-covalent interactions.[2] This versatility has established the oxazole scaffold as a "privileged structure" in drug discovery.
Derivatives of this core are associated with a broad spectrum of pharmacological activities, including:
Clinically approved drugs such as the antibiotic Linezolid, the anti-inflammatory Oxaprozin, and the platelet aggregation inhibitor Ditazole feature an oxazole core, underscoring its therapeutic relevance.[3] Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate represents a strategically functionalized version of this scaffold, poised for elaboration into novel chemical entities.
Physicochemical Profile of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate
Accurate characterization is the foundation of all subsequent experimental work. The key identifiers and properties of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate are summarized below. While extensive experimental data such as melting and boiling points are not widely published, the fundamental molecular properties are well-established.
| Property | Value | Source |
| CAS Number | 89204-92-2 | [8] |
| Molecular Formula | C₁₁H₈ClNO₃ | [8] |
| Molecular Weight | 237.64 g/mol | [8] |
| IUPAC Name | Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate | N/A |
| Synonyms | Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate | |
| Physical Form | Solid (predicted) |
Synthesis and Mechanistic Insights
The construction of the oxazole ring can be achieved through several established methodologies, including the Robinson-Gabriel, Cornforth, and Fisher reactions.[9] However, for preparing 4-carboxy-5-substituted oxazoles like the topic compound, the van Leusen oxazole synthesis offers a particularly efficient and high-yielding route, prized for its operational simplicity and the accessibility of its starting materials.[9]
Recommended Synthetic Protocol: A Modified van Leusen Approach
This protocol describes a robust method for the synthesis of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate from commercially available precursors. The causality behind this choice rests on the reaction's tolerance for various functional groups and its typically clean conversion, which simplifies downstream purification.
Reaction Principle: The core of this synthesis is a base-mediated cycloaddition between an aldehyde (3-chlorobenzaldehyde) and a tosylmethyl isocyanide (TosMIC) derivative. In this specific adaptation, we utilize methyl isocyanoacetate, which provides the necessary atoms for the oxazole ring and incorporates the methyl carboxylate group at the C4 position directly.
Materials and Reagents:
-
3-Chlorobenzaldehyde
-
Methyl isocyanoacetate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).
-
Reagent Addition: Begin stirring the solution at room temperature. Add methyl isocyanoacetate (1.1 eq) followed by anhydrous potassium carbonate (1.5 eq).
-
Expert Insight: Potassium carbonate serves as a non-nucleophilic base, which is critical for deprotonating the α-carbon of the isocyanoacetate, initiating the reaction cascade. Using a stronger, nucleophilic base like sodium hydroxide could risk saponification of the methyl ester.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in dichloromethane (DCM) and deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Trustworthiness Check: The bicarbonate wash is a self-validating step to neutralize any acidic impurities, ensuring a cleaner crude product.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Van Leusen-type synthesis of the target compound.
Potential Applications in Drug Discovery and Development
While specific biological activity data for Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is not extensively documented in public literature, its primary value lies in its role as a versatile chemical intermediate or building block.[10] Drug development professionals can leverage this compound as a starting point for creating libraries of novel, more complex oxazole derivatives for biological screening.
A Scaffold for Target-Oriented Synthesis
The structure of this compound offers two key points for chemical modification: the methyl ester and the chlorophenyl ring.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. This is a standard and powerful technique in medicinal chemistry to explore the chemical space around a core scaffold.
-
Aryl Ring Functionalization: While the chloro-substituent is fixed, its electronic properties influence the reactivity of the phenyl ring, which could be further functionalized via cross-coupling reactions if needed, although modification at the ester is more straightforward.
Potential Therapeutic Targets of the Oxazole Pharmacophore
Based on extensive research into the broader oxazole class, derivatives synthesized from this core could be investigated for activity against numerous targets.[7] The oxazole moiety is known to be a key pharmacophore in compounds that inhibit a range of important biological targets.[1][4]
Potential targets include:
-
Oncology: Tubulin polymerization, Signal Transducer and Activator of Transcription 3 (STAT3), various protein kinases, and DNA topoisomerase.[4]
-
Infectious Diseases: Bacterial enzymes such as D-aspartate ligase and viral proteins.[6]
-
Inflammatory Conditions: Cyclooxygenase (COX) enzymes.[3]
Diagram of Potential Therapeutic Pathways
Caption: Potential therapeutic avenues for oxazole derivatives.
Safety and Handling
No specific GHS classification is available for Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate. However, related chlorinated aromatic carboxylic acids and esters often carry warnings for acute oral toxicity and irritation. For instance, the isomeric compound 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as harmful if swallowed (H302).[11]
Therefore, standard laboratory precautions are required:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion and Future Perspectives
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a well-defined chemical entity with significant potential as a foundational element in drug discovery programs. Its straightforward and efficient synthesis via a van Leusen-type reaction makes it an accessible starting material for research laboratories. While the compound itself may not be the final active pharmaceutical ingredient, its true value is realized when it is utilized as a core scaffold for the creation of diverse chemical libraries. Future research should focus on the systematic derivatization of its ester functionality to generate novel amides and subsequent screening of these new compounds against a panel of high-value therapeutic targets, particularly in oncology and infectious diseases, where the oxazole pharmacophore has a proven track record of success.
References
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